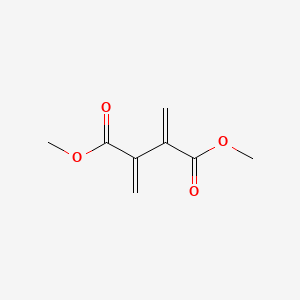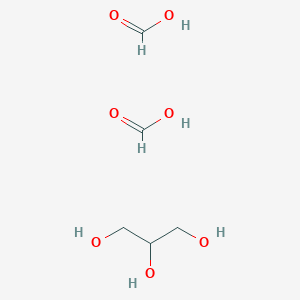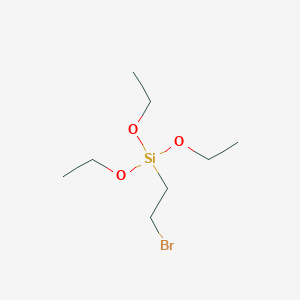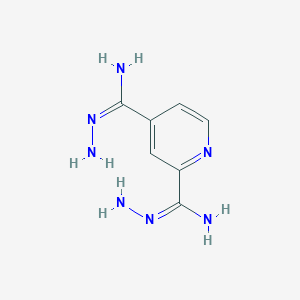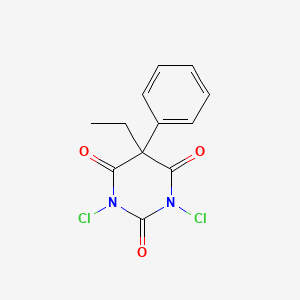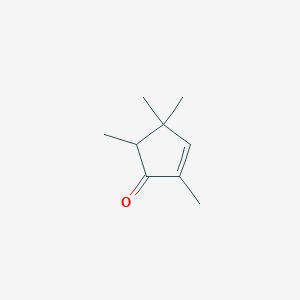
erythro-3-(p-Chlorophenyl)-2-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)valerophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Erythro-3-(p-Chlorophenyl)-2-phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)valerophenone: is a complex organic compound that belongs to the class of synthetic chemicals. It features a combination of aromatic rings, a pyrrolidine moiety, and an ether linkage, making it a molecule of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of erythro-3-(p-Chlorophenyl)-2-phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)valerophenone typically involves multi-step organic reactions. Common steps may include:
Aromatic substitution reactions: to introduce the p-chlorophenyl and phenyl groups.
Etherification: to attach the pyrrolidinyl ethoxy group.
Aldol condensation: to form the valerophenone backbone.
Industrial Production Methods: Industrial production methods would likely involve optimizing the reaction conditions for scale-up, such as:
Catalysts: to increase reaction efficiency.
Temperature and pressure control: to ensure high yield and purity.
Purification techniques: like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyrrolidine moieties.
Reduction: Reduction reactions could target the carbonyl group in the valerophenone structure.
Substitution: Aromatic substitution reactions might occur at the phenyl or p-chlorophenyl rings.
Common Reagents and Conditions:
Oxidizing agents: like potassium permanganate or chromium trioxide.
Reducing agents: such as lithium aluminum hydride or sodium borohydride.
Catalysts: like palladium on carbon for hydrogenation reactions.
Major Products:
Oxidation products: could include carboxylic acids or ketones.
Reduction products: might be alcohols or alkanes.
Substitution products: would depend on the substituents introduced.
Applications De Recherche Scientifique
Chemistry:
Synthesis of derivatives: for studying structure-activity relationships.
Catalysis research: to explore new reaction pathways.
Biology:
Biochemical assays: to investigate interactions with biological macromolecules.
Pharmacological studies: to assess potential therapeutic effects.
Medicine:
Drug development: for targeting specific receptors or enzymes.
Diagnostic tools: for imaging or biomarker detection.
Industry:
Material science: for developing new polymers or coatings.
Agriculture: for creating novel pesticides or herbicides.
Mécanisme D'action
The mechanism of action for erythro-3-(p-Chlorophenyl)-2-phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)valerophenone would depend on its specific interactions with molecular targets. Potential pathways could include:
Binding to receptors: or enzymes, altering their activity.
Modulating signal transduction pathways: in cells.
Interfering with metabolic processes: .
Comparaison Avec Des Composés Similaires
- 3-(p-Chlorophenyl)-2-phenylvalerophenone
- 4’-(2-(1-Pyrrolidinyl)ethoxy)acetophenone
- 2-Phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)benzophenone
Uniqueness:
- The combination of the p-chlorophenyl, phenyl, and pyrrolidinyl ethoxy groups in erythro-3-(p-Chlorophenyl)-2-phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)valerophenone provides unique chemical properties and potential biological activities that distinguish it from similar compounds.
Propriétés
Numéro CAS |
31301-19-6 |
|---|---|
Formule moléculaire |
C29H32ClNO2 |
Poids moléculaire |
462.0 g/mol |
Nom IUPAC |
(2R,3S)-3-(4-chlorophenyl)-2-phenyl-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pentan-1-one |
InChI |
InChI=1S/C29H32ClNO2/c1-2-27(22-10-14-25(30)15-11-22)28(23-8-4-3-5-9-23)29(32)24-12-16-26(17-13-24)33-21-20-31-18-6-7-19-31/h3-5,8-17,27-28H,2,6-7,18-21H2,1H3/t27-,28+/m1/s1 |
Clé InChI |
YVJCVDITPPOTEG-IZLXSDGUSA-N |
SMILES isomérique |
CC[C@H](C1=CC=C(C=C1)Cl)[C@H](C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)OCCN4CCCC4 |
SMILES canonique |
CCC(C1=CC=C(C=C1)Cl)C(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)OCCN4CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


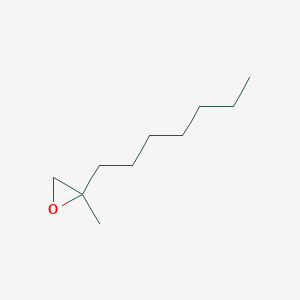
![(E)-1-[4-(Pentyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14681497.png)
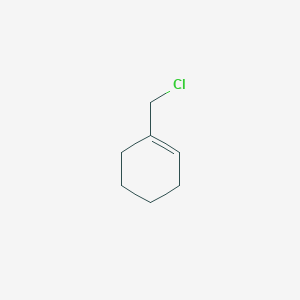
![[(Butylamino)methanediyl]bis(phosphonic acid)](/img/structure/B14681516.png)
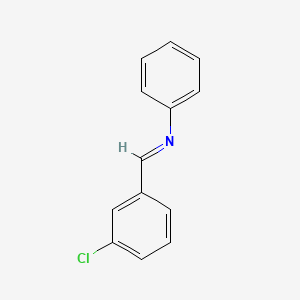
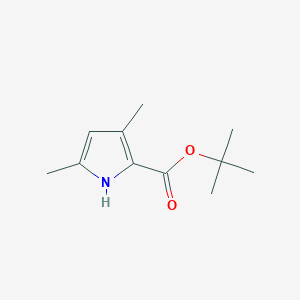

![[5-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-3-methylsulfonyloxy-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl] acetate](/img/structure/B14681528.png)
